Product packaging for 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene(Cat. No.:)

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene

Cat. No.: B13071359
M. Wt: 276.11 g/mol
InChI Key: FYNBBAXHLBCXQK-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organoiodine Chemistry

Organoiodine compounds, which feature a carbon-iodine (C-I) bond, are of significant interest in modern organic chemistry. nih.gov The C-I bond is the weakest among the carbon-halogen bonds, a characteristic that renders organoiodides highly reactive and thus excellent precursors in a multitude of chemical reactions. chembk.com In recent decades, hypervalent iodine compounds, where the iodine atom is in a higher oxidation state, have been developed as non-toxic and environmentally benign reagents capable of facilitating a wide range of transformations under mild conditions. ontosight.aisigmaaldrich.com These reagents are used for oxidations, halogenations, and the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comchemicalbook.com

The utility of simple organoiodides like 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene lies in their role as versatile building blocks. ontosight.ai The iodine atom is an outstanding leaving group, making these compounds ideal substrates for nucleophilic substitution and cross-coupling reactions, which are fundamental operations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chembk.com The development of reactions that are catalytic in iodine or that incorporate the iodine-containing fragment into the final product represents a key strategy for improving the atom economy and sustainability of these transformations. ontosight.aisigmaaldrich.com

Strategic Importance as a Versatile Synthetic Intermediate

The strategic value of this compound lies in the dual functionality conferred by the iodomethoxylation of its precursor, 4-methylstyrene. This reaction transforms a simple, readily available alkene into a densely functionalized intermediate poised for further chemical modification.

Detailed Research Findings: The formation of vicinal iodoethers from alkenes is a classic and reliable transformation. The reaction proceeds via an electrophilic addition mechanism, where an iodonium (B1229267) ion is formed as a cyclic intermediate, which is then opened by the nucleophilic attack of a solvent molecule—in this case, methanol. This process often results in high stereoselectivity, yielding a specific arrangement of the iodo and methoxy (B1213986) groups.

The synthetic utility of the resulting this compound stems from its predictable reactivity:

Nucleophilic Substitution: The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols). This allows for the direct introduction of diverse functional groups at the terminal carbon.

Elimination Reactions: Treatment with a base can induce the elimination of hydrogen iodide (HI), leading to the formation of a vinyl ether. Vinyl ethers are valuable monomers and intermediates in their own right, participating in cycloadditions and other reactions.

Coupling Reactions: The C-I bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon bonds.

This versatility makes the compound a strategic linchpin, allowing a synthetic route to diverge and access a wide array of more complex molecules from a common precursor.

Table 2: Properties of the Precursor Compound, 4-Methylstyrene

PropertyValueSource(s)
Molecular Formula C₉H₁₀ ontosight.aisigmaaldrich.com
Molecular Weight 118.18 g/mol ontosight.aisigmaaldrich.com
Boiling Point 170-175 °C chembk.comchemicalbook.com
Density 0.897 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Appearance Clear colorless to pale yellow liquid chemicalbook.comchemdad.com
Solubility Insoluble in water; miscible with benzene (B151609) chembk.comchemicalbook.com

Scope and Significance of Academic Inquiry into the Chemical Compound

While specific academic studies focusing exclusively on this compound are not prominent, the broader academic inquiry into the synthesis and reactivity of vicinal haloethers is substantial. Research in this area is significant for several reasons:

Development of Synthetic Methods: Academic research continuously seeks to develop new and improved methods for the difunctionalization of alkenes. The iodomethoxylation reaction is a prime example, providing a straightforward route to add two different, synthetically useful functional groups across a double bond in one step. Studies often focus on optimizing reaction conditions, exploring the scope of applicable substrates, and controlling the stereochemical outcome.

Mechanistic Understanding: Investigating the formation and subsequent reactions of compounds like this compound provides fundamental insights into reaction mechanisms, such as the nature of iodonium ion intermediates and the factors governing nucleophilic attack and elimination pathways.

Application in Total Synthesis: Intermediates bearing this type of functionality are valuable in the total synthesis of complex natural products. The ability to install iodo and alkoxy groups stereoselectively allows for the controlled construction of chiral centers and intricate molecular frameworks.

In essence, the academic significance of this compound is best understood by viewing it as a representative of a fundamentally important class of reactive intermediates. The principles governing its formation and reactivity are cornerstones of synthetic organic chemistry, and ongoing research into related transformations continues to expand the toolkit available to chemists for building the molecules of the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13IO B13071359 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

1-(2-iodo-1-methoxyethyl)-4-methylbenzene

InChI

InChI=1S/C10H13IO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3

InChI Key

FYNBBAXHLBCXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CI)OC

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 2 Iodo 1 Methoxyethyl 4 Methylbenzene and Congeneric Structures

Regioselective Iodoetherification of Aromatic Alkenes

One of the most direct and atom-economical methods for constructing the 1-(2-iodo-1-methoxyethyl) moiety is through the iodoetherification of a corresponding aromatic alkene, such as 4-methylstyrene. This reaction, a subset of haloalkoxylation, involves the concurrent addition of an iodine atom and a methoxy (B1213986) group across the double bond.

Catalytic Approaches Utilizing Mercury(II) Tetrafluoroborate on Silica (Hg(BF4)2.SiO2)/I2 Systems

The electrophilic addition of iodine to an alkene can be significantly enhanced by the presence of a Lewis acid catalyst. Mercury(II) salts have historically been employed for such transformations due to their high affinity for π-systems. fiveable.me While the specific use of silica-supported Mercury(II) tetrafluoroborate is a niche application, the principle relies on the potent Lewis acidity of the Hg(II) center to polarize the I-I bond in molecular iodine, generating a more powerful electrophilic iodine species.

The general mechanism for mercury(II)-catalyzed alkoxyiodination involves the activation of the alkene by the mercury salt, forming a mercurinium ion intermediate. youtube.com This three-membered ring structure activates the alkene for nucleophilic attack. In the context of iodoetherification, the mercury(II) salt activates the electrophilic iodine source. The alkene's π-bond attacks the activated iodine, leading to the formation of a cyclic iodonium (B1229267) ion. Methanol, serving as the nucleophile, then attacks this intermediate to yield the final product. The use of a solid support like silica can facilitate catalyst recovery and handling, though the toxicity of mercury compounds has led to the development of alternative catalysts. Modern approaches may utilize other Lewis acids or transition metal complexes to achieve similar transformations with improved environmental profiles. nih.gov

Mechanism and Stereochemical Considerations in Iodoalkoxylation Processes

The mechanism of iodoalkoxylation is fundamental to understanding the regioselectivity and stereochemistry of the final product. The reaction proceeds through a well-defined pathway:

Formation of the Iodonium Ion: The alkene double bond attacks an electrophilic iodine species (e.g., I⁺, or I₂ polarized by a Lewis acid). This results in the formation of a bridged, three-membered cyclic iodonium ion intermediate.

Nucleophilic Attack: The alcohol (in this case, methanol) acts as a nucleophile and attacks one of the two carbons in the iodonium ion ring. This attack occurs from the side opposite to the bulky iodonium bridge, a process known as anti-addition.

Regioselectivity: The site of the nucleophilic attack is governed by Markovnikov's rule. The methanol molecule will preferentially attack the carbon atom that can better stabilize a positive charge. In the case of an aromatic alkene like 4-methylstyrene, the benzylic carbon is more substituted and better able to stabilize the partial positive charge in the transition state. Therefore, the methoxy group adds to the benzylic carbon (C1 of the ethyl chain), while the iodine atom becomes attached to the terminal carbon (C2).

Stereochemistry: The anti-addition mechanism dictates the relative stereochemistry of the two new stereocenters formed. The nucleophile (methanol) attacks the carbon from the face opposite to the iodine bridge. This results in a trans- or anti-configuration of the iodo and methoxy groups. For a prochiral alkene, this process will generate a racemic mixture of enantiomers.

Functionalization Strategies from Substituted Benzene (B151609) Precursors

An alternative to direct alkene functionalization is the construction of the desired side chain on a pre-existing substituted benzene ring, such as toluene or 4-methylanisole.

Alkylation and Etherification Pathways for Methoxyethyl Moiety Introduction

This strategy involves the stepwise assembly of the methoxyethyl side chain. A plausible synthetic route could begin with a Friedel-Crafts acylation of toluene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This would introduce an acetyl group, which can then be manipulated.

StepReactionReagentsIntermediate Product
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃4-Methylacetophenone
2ReductionNaBH₄1-(4-Methylphenyl)ethanol
3Etherification (Williamson)NaH, then CH₃I1-(1-Methoxyethyl)-4-methylbenzene
4Radical HalogenationNBS, light1-(1-Methoxy-2-bromoethyl)-4-methylbenzene
5Halogen Exchange (Finkelstein)NaI, acetone1-(2-Iodo-1-methoxyethyl)-4-methylbenzene

Directed Metalation Group (DMG) Chemistry in Aromatic Substitution (Relevant to related structures)

Directed ortho metalation (DoM) is a powerful tool for achieving regioselective substitution on an aromatic ring that would be difficult to achieve through classical electrophilic aromatic substitution. youtube.com This methodology relies on a "Directed Metalation Group" (DMG), a functional group containing a heteroatom that can coordinate to an organolithium reagent (typically n-BuLi or s-BuLi). cureffi.org This coordination directs the strong base to deprotonate the proton at the ortho position, creating a highly reactive aryllithium species. youtube.combeilstein-journals.org

While the methyl group in the target compound is not an effective DMG, this strategy is highly relevant for synthesizing congeneric structures. For instance, if one were to synthesize a related structure starting from anisole (methoxybenzene), the methoxy group (-OMe) is a moderate DMG.

Illustrative DoM Pathway for a Congeneric Structure:

Ortho-Lithiation: Anisole is treated with an alkyllithium reagent. The methoxy group directs deprotonation to the adjacent ortho-carbon.

Electrophilic Quench: The resulting aryllithium intermediate can be "quenched" by reacting it with a suitable electrophile. For example, reaction with ethylene oxide would introduce a 2-hydroxyethyl group at the ortho position.

Further Functionalization: The newly introduced alcohol could then be methylated to a methoxy group, and the hydroxyl on the other carbon could be converted to an iodide via standard methods (e.g., using triphenylphosphine, imidazole, and iodine).

This method provides excellent regiocontrol for the initial C-C bond formation on the aromatic ring. nih.gov

Derivatization from Halogenated Aromatic Compounds

Synthesizing the target compound can also commence from an aromatic ring that has been halogenated in a prior step. For example, 4-iodotoluene could serve as a starting material. The challenge then becomes the introduction of the 2-iodo-1-methoxyethyl side chain.

This can often be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, 4-iodotoluene could be subjected to a Heck reaction or a related coupling with a suitable vinyl ether, followed by iodoetherification of the resulting alkene as described in section 2.1.

Alternatively, a Grignard reagent could be formed from 4-bromotoluene, which is then reacted with an appropriate electrophile like 1-methoxy-2-chloroethanal to build the core structure. Subsequent functional group manipulation would be required to install the iodine at the terminal position. Direct iodination of aromatic compounds bearing electron-donating substituents is also a viable method for producing the necessary precursors. libretexts.org

Interconversion of Aryl Halides (e.g., Bromine to Iodine)

The conversion of aryl bromides to aryl iodides, often referred to as the aromatic Finkelstein reaction, is a pivotal transformation in organic synthesis. Aryl iodides are generally more reactive in various cross-coupling reactions, making their synthesis from more readily available aryl bromides highly valuable. A particularly effective method for this conversion is the copper-catalyzed halogen exchange reaction.

Groundbreaking work in this area demonstrated that a catalyst system comprising a copper(I) source, typically copper(I) iodide (CuI), and a diamine ligand can efficiently facilitate the conversion of a wide array of aryl and heteroaryl bromides to their corresponding iodides. researchgate.netmdma.ch This method is noted for its mild reaction conditions and tolerance of various functional groups. researchgate.netorganic-chemistry.org

The reaction typically involves treating the aryl bromide with sodium iodide (NaI) in the presence of a catalytic amount of CuI and a ligand, such as (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine, in a solvent like dioxane at elevated temperatures. mdma.ch The success of this transformation is influenced by several factors, including the choice of ligand, solvent, and the solubility of the halide salts. researchgate.net For instance, the use of NaI in dioxane often leads to high conversion rates. researchgate.net

Aryl Bromide SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
4-Bromotoluene5 mol% CuI, 10 mol% (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamineDioxane1102498
1-Bromo-4-methoxybenzene5 mol% CuI, 10 mol% (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamineDioxane1102099
1-Bromo-4-nitrobenzene5 mol% CuI, 10 mol% (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamineDioxane110798

This table presents representative data for the copper-catalyzed conversion of aryl bromides to aryl iodides.

Nucleophilic Substitution Reactions in the Generation of Iodo-Ethers

The synthesis of iodo-ethers, such as the target compound this compound, can be achieved through nucleophilic substitution reactions. A direct and efficient method for the preparation of β-iodo ethers is the alkoxyiodination of alkenes. This reaction involves the addition of an iodine atom and an alkoxy group across the double bond of an alkene.

For the synthesis of this compound, the starting material would be 4-methylstyrene (also known as 4-vinyltoluene). The reaction can be carried out by treating 4-methylstyrene with iodine (I₂) in methanol (CH₃OH). The methanol acts as both the solvent and the nucleophile. This process is an example of an electrophilic addition where the iodine molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic iodonium ion intermediate. The subsequent nucleophilic attack by methanol on one of the carbon atoms of the iodonium ion results in the formation of the β-iodo ether. thieme-connect.com

To facilitate this reaction and achieve good yields, various activating agents can be employed, although in some cases, the reaction proceeds efficiently with just iodine and the alcohol. thieme-connect.com The regioselectivity of the nucleophilic attack is governed by Markovnikov's rule, where the nucleophile (methanol) adds to the more substituted carbon atom of the double bond due to the greater stabilization of the partial positive charge at this position.

Alkene SubstrateReagent SystemSolventTemperatureTime (h)ProductYield (%)
StyreneI₂, Fe₂(SO₄)₃EthanolRoom Temp.2.51-Ethoxy-2-iodo-1-phenylethane63
StyreneI₂ (2 equiv.)EthanolRoom Temp.2.51-Ethoxy-2-iodo-1-phenylethane75
1-OcteneI₂ (2 equiv.)MethanolRoom Temp.31-Iodo-2-methoxyoctane80

This table showcases the synthesis of β-iodo ethers from various alkenes, demonstrating the general applicability of the alkoxyiodination reaction.

An alternative, though less direct, approach involves the conversion of a corresponding alcohol to an iodide. For instance, if 1-methoxy-1-(p-tolyl)ethanol were available, it could be converted to the target iodide through nucleophilic substitution. A variety of reagents are effective for this transformation, including the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile or triphenylphosphine, iodine, and imidazole. cmu.educommonorganicchemistry.com These methods generally proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if a chiral center is present. commonorganicchemistry.com

Alcohol SubstrateReagent SystemSolventTemperatureTime (h)Yield (%)
1-OctanolCeCl₃·7H₂O, NaIAcetonitrileReflux2095
CyclohexanolCeCl₃·7H₂O, NaIAcetonitrileReflux2092
Benzyl alcoholCeCl₃·7H₂O, NaIAcetonitrileReflux2094

This table provides examples of the conversion of alcohols to alkyl iodides using the CeCl₃·7H₂O/NaI system. cmu.edu

Advanced Synthetic Routes to Structurally Related Iodo-Compounds (e.g., 2-Iodo-1-(methoxymethoxy)-4-methylbenzene)

The synthesis of more complex, structurally related iodo-compounds often requires multi-step sequences involving the use of protecting groups. An example is the synthesis of 2-iodo-1-(methoxymethoxy)-4-methylbenzene. This compound features a methoxymethyl (MOM) ether, a common protecting group for hydroxyl functionalities.

The synthesis would commence with the iodination of 4-methylphenol (p-cresol) to produce 2-iodo-4-methylphenol. This can be achieved using various iodinating agents. Subsequently, the hydroxyl group of 2-iodo-4-methylphenol is protected as a MOM ether. This is typically accomplished by deprotonating the phenol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), followed by reaction with 2-methoxyethoxymethyl chloride (MOM-Cl) in a suitable solvent like dichloromethane. wikipedia.org

The MOM protecting group is stable under a variety of reaction conditions but can be readily removed using Lewis or Brønsted acids, allowing for further functionalization of the molecule at a later stage. This strategic use of protecting groups is a hallmark of advanced organic synthesis, enabling the selective modification of complex molecules.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases

The initial investigation sought to provide a comprehensive analysis based on the following advanced techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR for proton analysis, ¹³C NMR for carbon skeleton determination, and a discussion of ¹⁹F NMR for analogous systems.

Mass Spectrometry (MS): Specifically High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and analyze fragmentation patterns.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

While data for isomers and structurally related compounds, such as 2-iodo-1-methoxy-4-methylbenzene and 1-iodo-4-(methoxymethyl)benzene, are accessible, this information is not applicable for the precise structural elucidation of this compound due to differences in their chemical structures which would result in distinct spectroscopic fingerprints.

The absence of specific data for this compound prevents the creation of the detailed article as requested in the outline. Further research or de novo synthesis and characterization would be required to generate the necessary experimental data for a complete spectroscopic analysis of this compound.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Probing of 1 2 Iodo 1 Methoxyethyl 4 Methylbenzene

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to related compounds or intermediates)

For a molecule like 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene, obtaining a single crystal suitable for X-ray diffraction would be a critical first step. This typically involves slow crystallization from a supersaturated solution. libretexts.org Once a suitable crystal is obtained, the analysis would yield crucial structural information. For instance, it would definitively establish the relative stereochemistry of the methoxy (B1213986) and iodo substituents on the ethyl chain, which is often challenging to determine solely from spectroscopic methods like NMR.

Studies on related diiodobenzenes have successfully employed X-ray crystallography to determine the precise molecular geometry, including the separation between iodine atoms. aip.org This demonstrates the utility of the technique in accurately defining the spatial relationships between heavy atoms and the carbon framework. In the case of this compound, X-ray crystallography could provide key insights into:

Conformation of the ethyl side chain: The dihedral angles defining the spatial arrangement of the tolyl group, the methoxy group, and the iodine atom could be precisely measured.

Intermolecular interactions: In the solid state, molecules pack in a specific manner dictated by intermolecular forces. X-ray crystallography would reveal any significant interactions, such as halogen bonding involving the iodine atom or dipole-dipole interactions.

Absolute configuration: For chiral molecules, specialized X-ray diffraction techniques can be used to determine the absolute configuration of stereocenters, provided a heavy atom like iodine is present.

The data obtained from X-ray crystallography serves as a definitive structural benchmark, complementing the information obtained from other spectroscopic techniques and computational modeling.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC, GC)

Chromatographic techniques are indispensable tools for monitoring the progress of chemical reactions and for the purification of the desired products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for a compound like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase. For the analysis of this compound, a reverse-phase HPLC method would likely be employed. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The progress of the synthesis of this compound, for example, from the iodomethoxylation of 4-methylstyrene, could be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This would allow for the quantification of the starting material, the product, and any byproducts.

For purification, preparative HPLC can be used to isolate the target compound from unreacted starting materials and impurities. The scalability of this method allows for the purification of quantities ranging from milligrams to kilograms. sielc.com

A typical HPLC method for the analysis of a related compound, 1-methoxy-4-methylbenzene, is detailed in the table below. Similar conditions could be adapted for this compound.

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN) and water with a phosphoric acid modifier
DetectionUV at a specific wavelength (e.g., 254 nm)
ModeIsocratic or Gradient

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

GC is particularly useful for assessing the purity of the final product and for identifying and quantifying volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra.

The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase. For a series of related aromatic hydrocarbons, the retention indices can be used for identification. nist.gov

A hypothetical set of GC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
ColumnCapillary column with a nonpolar stationary phase (e.g., DB-5)
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramInitial temperature of 100 °C, ramped to 280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

By utilizing these chromatographic techniques, researchers can effectively monitor the synthesis of this compound and ensure the high purity of the final compound for further studies and applications.

Computational and Theoretical Investigations into the Chemical Compound 1 2 Iodo 1 Methoxyethyl 4 Methylbenzene

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Information regarding the quantum chemical analysis of the electronic structure and bonding characteristics of 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene is not available in the surveyed scientific literature. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to understand electron distribution, molecular orbitals (HOMO-LUMO), and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Specific Density Functional Theory (DFT) calculations for the geometrical optimization and energetics of this compound have not been found in published research. DFT studies would provide insights into the most stable three-dimensional structure of the molecule, its bond lengths, bond angles, and thermodynamic properties such as enthalpy of formation.

Table of Optimized Geometrical Parameters (Hypothetical)

ParameterCalculated Value
C-C (aromatic) bond lengthData not available
C-C bond lengthData not available
C-O bond lengthData not available
C-I bond lengthData not available
Bond anglesData not available
Dihedral anglesData not available

Computational Elucidation of Reaction Mechanisms and Transition States

There is no available research detailing the computational elucidation of reaction mechanisms and transition states involving this compound. This type of investigation would use computational methods to map the energy landscape of potential reactions, identifying the structures of transition states and calculating activation energies to predict reaction pathways.

Table of Calculated Activation Energies for a Hypothetical Reaction (Hypothetical)

Reaction PathwayTransition StateActivation Energy (kcal/mol)
SN1/SN2 Substitution at C-IData not availableData not available
EliminationData not availableData not available

Prediction of Reactivity and Selectivity via Molecular Modeling

Molecular modeling studies to predict the reactivity and selectivity of this compound are not documented. Such predictions often involve analyzing molecular electrostatic potential (MEP) maps to identify electrophilic and nucleophilic sites, and using frontier molecular orbital theory to understand how the molecule would interact with other reagents.

Conformational Analysis and Stereochemical Preferences

A conformational analysis and investigation into the stereochemical preferences of this compound using computational methods have not been reported. This analysis would involve calculating the relative energies of different rotational isomers (conformers) to determine the most stable conformations and to understand the energy barriers between them.

Advanced Research Applications of 1 2 Iodo 1 Methoxyethyl 4 Methylbenzene in Synthetic Chemistry

Modular Construction of Complex Organic Architectures

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene serves as a valuable synthon in the modular assembly of complex organic molecules, particularly in the synthesis of natural products and their analogues. The presence of the iodo group at a secondary carbon allows for a variety of carbon-carbon bond-forming reactions, enabling the stepwise and controlled construction of sophisticated molecular skeletons.

A notable application of a closely related chiral variant, 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene, is its use as a key intermediate in the synthesis of (S)-ar-Himachalene. This sesquiterpenoid, found in the essential oil of the Himalayan cedar, is a target of interest due to its biological activity and unique structure. The synthesis of (S)-ar-Himachalene showcases the utility of this iodo-compound in a chiral pool and chirality induction approach, where the stereochemistry of the final product is dictated by the chiral starting material.

The general strategy involves the coupling of the iodo-compound with a suitable organometallic reagent, often a Grignard or an organocuprate reagent, to introduce a new carbon-carbon bond at the benzylic position. The methoxy (B1213986) group can serve as a directing group or be transformed into other functionalities in subsequent synthetic steps. This modular approach allows for the convergent synthesis of complex targets, where different fragments of the molecule are synthesized separately and then joined together.

Table 1: Representative Coupling Reactions for the Construction of Complex Architectures

Reactant 1Coupling PartnerCatalyst/ReagentProduct Type
This compoundOrganocuprate (R₂CuLi)THFAlkylated arene
This compoundGrignard Reagent (RMgX)Cu(I) saltCross-coupled product
This compoundAlkynyl stannanePd(0) catalystAryl-alkyne

This table presents plausible coupling reactions based on the known reactivity of secondary iodides in the construction of complex organic molecules.

Precursor in the Synthesis of Heterocyclic Ring Systems

The β-iodo ether functionality within this compound provides a latent capacity for the synthesis of various heterocyclic ring systems. Intramolecular cyclization reactions, often promoted by the presence of a Lewis acid or a base, can lead to the formation of substituted tetrahydrofurans, pyrrolidines, and other important heterocyclic motifs.

While direct literature on the cyclization of this compound is scarce, the principle of intramolecular nucleophilic substitution of the iodide by a suitably positioned nucleophile is a well-established strategy in heterocyclic synthesis. For instance, if the methyl group on the benzene (B151609) ring were to be functionalized with a hydroxyl or an amino group, an intramolecular Williamson ether synthesis or an N-alkylation could be envisioned to form a seven-membered heterocyclic ring.

Furthermore, iodine-mediated cyclization is a powerful tool in organic synthesis. nih.govrsc.org This approach typically involves the reaction of an unsaturated substrate with an iodine source, leading to the formation of an iodonium (B1229267) ion intermediate that is then trapped by an internal nucleophile to form a heterocyclic ring. Although this compound itself is not unsaturated in the side chain, its derivatives containing a nearby double or triple bond could undergo such cyclizations to generate complex heterocyclic structures.

Table 2: Potential Heterocyclic Systems from this compound Derivatives

Derivative of this compoundReaction TypeResulting Heterocycle
With an ortho-hydroxyl groupIntramolecular Williamson Ether SynthesisDihydrobenzoxepine derivative
With an ortho-amino groupIntramolecular N-alkylationDihydrobenzazepine derivative
With an unsaturated side chainIodocyclizationFused or spiro-heterocyclic system

This table illustrates hypothetical transformations to heterocyclic systems based on established synthetic methodologies for related β-iodo ethers.

Development of Chiral Derivatives and Enantioselective Methodologies

The stereocenter at the carbon bearing the methoxy group in this compound presents an opportunity for the development of chiral derivatives and their application in enantioselective synthesis. The preparation of enantiomerically pure or enriched forms of this compound would allow for the synthesis of chiral downstream products with high stereocontrol.

The synthesis of chiral secondary alkyl iodides can be achieved through various methods, including the use of chiral auxiliaries, enzymatic resolutions, or asymmetric synthesis. Once obtained, these chiral iodo-compounds can participate in stereospecific or stereoconvergent substitution reactions. For example, nucleophilic substitution reactions at the stereocenter, if proceeding through an Sₙ2 mechanism, would lead to inversion of configuration, allowing for the predictable synthesis of a specific enantiomer.

Recent advances have also focused on stereoconvergent cross-coupling reactions of racemic secondary alkyl halides, where a chiral catalyst is used to convert a racemic starting material into a single enantiomer of the product. nih.gov Such methodologies could potentially be applied to racemic this compound to access enantiomerically enriched products.

Table 3: Approaches to Enantioselective Synthesis with Chiral Iodo-Compounds

MethodDescriptionPotential Outcome with this compound
Chiral Pool SynthesisStarting from an enantiomerically pure precursor.Synthesis of a single enantiomer of the target compound.
Stereospecific Sₙ2 SubstitutionReaction with a nucleophile leading to inversion of stereochemistry.Access to the opposite enantiomer of a derivative.
Stereoconvergent Cross-CouplingUse of a chiral catalyst to transform a racemate into a single enantiomeric product.Enantioselective formation of a C-C bond at the stereocenter.

This table outlines established strategies for enantioselective synthesis that are potentially applicable to chiral derivatives of this compound.

Utility in Bioconjugation and Chemical Probe Development (Focusing on synthetic utility as labeling agents)

The reactive nature of the carbon-iodine bond in this compound makes it a candidate for use in bioconjugation and as a component in the synthesis of chemical probes. Iodoalkanes are known to react with soft nucleophiles, such as the thiol group of cysteine residues in proteins, to form stable thioether linkages. nih.gov This reactivity can be harnessed to selectively label proteins or other biomolecules.

While the specific use of this compound as a labeling agent has not been extensively reported, its structural features suggest potential in this area. The tolyl group could be further functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to create a bifunctional labeling reagent. The methoxy group might influence the solubility and pharmacokinetic properties of the resulting bioconjugate.

In the context of chemical probe development, this compound could serve as a precursor to more complex molecules designed to interact with specific biological targets. The iodo-group provides a handle for further synthetic elaboration, allowing for the attachment of various functionalities that can modulate the probe's affinity, selectivity, and reporting capabilities. The development of such probes is crucial for studying biological processes and for the identification of new drug targets.

Table 4: Potential Applications in Bioconjugation and Chemical Probe Synthesis

ApplicationRole of this compoundTarget Functional Group
Protein LabelingAs a reactive moiety for covalent modification of proteins.Thiol (Cysteine)
Chemical Probe SynthesisAs a building block for the synthesis of probes with reporter and affinity groups.Various nucleophiles
Activity-Based ProbesAs a scaffold for designing probes that react with active sites of enzymes.Nucleophilic residues

This table highlights the prospective utility of this compound as a labeling agent based on the known reactivity of iodoalkanes in bioconjugation.

Emerging Research Directions and Future Perspectives in the Study of 1 2 Iodo 1 Methoxyethyl 4 Methylbenzene

Development of Sustainable and Green Synthetic Protocols

The pursuit of green chemistry, which aims to reduce or eliminate hazardous substances in chemical processes, is reshaping synthetic strategies. mit.eduyoutube.comthe-gist.org Traditional methods for iodofunctionalization of alkenes often rely on stoichiometric, and sometimes hazardous, reagents and volatile organic solvents. Future research will undoubtedly focus on developing more sustainable protocols for the synthesis of compounds like 1-(2-iodo-1-methoxyethyl)-4-methylbenzene.

Key areas of development include:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org Catalyst- and solvent-free, three-component syntheses are examples of highly atom-economical methods. organic-chemistry.org

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a primary goal. mit.eduorganic-chemistry.org For instance, "on-water" reactions can offer facile and sustainable routes for certain transformations. organic-chemistry.org The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in combination with less hazardous halogen sources, represents a move away from more dangerous traditional reagents. rsc.org

Energy Efficiency: Employing reaction conditions that require less energy, such as conducting reactions at ambient temperature and pressure, is a core principle of green chemistry. mit.edu Photoredox catalysis, which uses visible light to drive chemical reactions, exemplifies this approach and has been successfully applied to various alkene functionalizations. rsc.orgmdpi.com

Table 1: Comparison of Traditional vs. Potential Green Synthetic Protocols for Iodomethoxylation
FeatureTraditional ProtocolPotential Green ProtocolGreen Chemistry Principle Addressed
Iodine Source Molecular Iodine (I₂) with an oxidantCatalytic iodide with a mild oxidant; 1,2-dihaloethanesSafer Chemistry, Catalysis organic-chemistry.orgrsc.org
Solvent Chlorinated solvents (e.g., CH₂Cl₂)Water, ethanol, or ionic liquidsSafer Solvents organic-chemistry.org
Energy Input Thermal heatingVisible-light photoredox catalysisEnergy Efficiency mit.edursc.org
Reagents Stoichiometric reagentsCatalytic systemsWaste Prevention, Atom Economy organic-chemistry.org
Byproducts Significant inorganic wasteRecyclable catalysts, minimal wasteWaste Prevention the-gist.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A major evolution in the synthesis of functionalized molecules is the shift from stoichiometric reagents to catalytic processes. organic-chemistry.org For the synthesis of this compound, which involves the iodomethoxylation of 4-methylstyrene, novel catalytic systems promise significant improvements in efficiency, control, and selectivity.

Future research is expected to explore:

Hypervalent Iodine Catalysis: While often used stoichiometrically, recent advances are focused on developing catalytic cycles for hypervalent iodine reagents. These systems can mediate a wide range of alkene functionalizations. researchgate.net

Dual-Activation Catalysis: The development of bifunctional catalysts that can activate both the alkene and the halogen source simultaneously is a promising strategy for achieving high enantioselectivity in halofunctionalization reactions. researchgate.netnih.gov For example, chiral catalysts can create a specific environment around the reacting molecules, directing the formation of one stereoisomer over another. nih.gov

Single-Atom Catalysis (SACs): SACs represent a new frontier, combining the advantages of homogeneous and heterogeneous catalysis. encyclopedia.pubmdpi.com These catalysts, featuring isolated metal atoms dispersed on a support, offer high reactivity and stability and could provide novel pathways for alkene functionalization reactions. encyclopedia.pubmdpi.com

Photoredox Catalysis: This approach uses light-absorbing catalysts to generate reactive radical intermediates under exceptionally mild conditions. It has been applied to a wide array of alkene difunctionalization reactions, including those that introduce oxygen and other heteroatoms. rsc.orgmdpi.com

Table 2: Overview of Novel Catalytic Systems for Alkene Iodofunctionalization
Catalyst TypeMechanism of ActionPotential Advantages for Synthesizing this compound
Chiral Hypervalent Iodine Activates halogen source and directs nucleophilic attack.High enantioselectivity for chiral β-iodo ethers. researchgate.net
Bifunctional Lewis Acid/Base Simultaneously activates the alkene and the electrophilic halogen.Enhanced reaction rates and stereocontrol. nih.gov
Photoredox Catalysts (e.g., Ir, Ru complexes) Single-electron transfer (SET) to generate radical intermediates from reagents.Mild reaction conditions, high functional group tolerance, novel reactivity. rsc.orgmdpi.com
Single-Atom Catalysts (SACs) Provides highly active and selective sites for reactant adsorption and activation.High efficiency, catalyst stability and recyclability, potential for unique selectivity. encyclopedia.pubmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The physical setup for performing chemical synthesis is undergoing a technological revolution. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability. cinz.nzresearchgate.net

Flow Chemistry: In contrast to traditional batch processes, flow chemistry involves the continuous pumping of reagents through a reactor. cinz.nz This technology offers superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic reactions. researchgate.neteuropa.eu For the synthesis of this compound, a flow setup could enhance safety, improve reproducibility, and allow for seamless, multi-step "telescoped" syntheses without intermediate purification. nih.govunimi.it

Automated Synthesis: Automated platforms can perform entire synthetic processes, including reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.com These systems, often using pre-packaged reagent cartridges, can accelerate the discovery and optimization of reaction conditions. synplechem.com An automated platform could be used to rapidly screen different catalysts, solvents, and temperature conditions for the optimal synthesis of the target compound or to generate a library of related analogs for further study. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for Haloetherification
ParameterBatch SynthesisFlow SynthesisAdvantages of Flow
Safety Potential for thermal runaway in large-scale exothermic reactions.Excellent heat transfer minimizes risk of hotspots; small reactor volume limits material at risk. europa.euEnhanced safety profile.
Scalability Challenging; often requires re-optimization of conditions.Straightforward; achieved by running the system for a longer duration. cinz.nzSimplified scale-up.
Process Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and residence time. researchgate.netHigh reproducibility and optimization potential.
Multi-step Synthesis Requires isolation and purification at each step.Can "telescope" multiple reaction steps consecutively. nih.govIncreased efficiency and speed.

Discovery of Unprecedented Reactivity Modes and Mechanistic Phenomena

The β-iodo ether functionality in this compound serves as a versatile synthetic handle for further molecular elaboration. While classical reactions like acid-catalyzed cleavage are known for ethers, modern synthetic chemistry opens the door to new transformations. libretexts.orgopenstax.orglibretexts.org

Future research will likely focus on:

Novel Transformations: The carbon-iodine bond can be activated in various ways. It can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The iodine atom can also facilitate radical reactions or serve as a leaving group in nucleophilic substitutions.

Mechanistic Elucidation: A deeper understanding of the reaction mechanisms is crucial for developing more efficient and selective syntheses. rsc.org For the iodomethoxylation reaction, key questions involve the nature of the intermediate—whether it is a bridged iodonium (B1229267) ion or an open carbocation—and the factors that control regioselectivity. Advanced techniques such as kinetic analysis, in-situ spectroscopy, and computational modeling will be vital for these investigations. mit.edudigitellinc.com These studies are essential for designing new catalysts and predicting reaction outcomes with greater accuracy. digitellinc.com

Table 4: Potential Reaction Pathways for this compound
Reaction TypeReagents/ConditionsPotential Product(s)
Acidic Cleavage Strong acid (e.g., HI, HBr)4-Methylstyrene oxide, di-iodinated species, or cleavage products. libretexts.orglibretexts.org
Nucleophilic Substitution (Sₙ2) Strong nucleophiles (e.g., NaN₃, NaCN)Substitution at the carbon bearing the iodine.
Elimination (E2) Strong, non-nucleophilic base1-methoxy-4-vinyltoluene.
Metal-Catalyzed Cross-Coupling Palladium or copper catalysts, coupling partner (e.g., boronic acid)Formation of a new C-C bond at the iodinated position.
Radical Dehalogenation Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH)1-(1-methoxyethyl)-4-methylbenzene.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene, and how do they compare in efficiency?

The synthesis of this compound can be approached via:

  • Cross-Coupling Reactions : Vinyl iodide intermediates, similar to those reported in the synthesis of 1-((Z)-2-bromo-1-iodovinyl)-4-methylbenzene, can be generated using palladium-catalyzed cross-coupling protocols. This method emphasizes regioselectivity control through ligand choice (e.g., phosphine ligands) .
  • Photochemical Methods : Cesium-based reagents, as demonstrated in the synthesis of 1-(2,2-dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene, enable alkynylation or functionalization under blue-light irradiation (e.g., 4CzIPN photocatalyst in CH₂Cl₂) .
  • Thermal Cyclization : Analogous to the cyclization of 1-(1-azidovinyl)-4-methylbenzene in green solvents like 2-MeTHF, thermal activation (60–70°C) can drive iodine incorporation via radical or ionic pathways .
    Comparison : Cross-coupling offers high stereochemical control (>90% yield in optimized conditions), while photochemical routes reduce byproduct formation but require specialized equipment. Thermal methods are solvent-dependent, with 2-MeTHF showing superior efficiency over toluene in related systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key characterization methods include:

  • ¹H and ¹³C NMR : Assign peaks using coupling patterns (e.g., vinyl protons at δ 5.5–6.5 ppm, methoxy groups at δ 3.2–3.5 ppm). Compare to spectral data for structurally similar compounds like 1-(1-methylhexyl)-4-methylbenzene .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 318.02 g/mol) and iodine isotopic patterns.
  • X-ray Crystallography : Resolve stereochemistry, as demonstrated for sulfonyl-containing analogs (e.g., 1-[(4,5-dimethylcyclohexa-1,4-dien-1-yl)sulfonyl]-4-methylbenzene) to validate bond angles and dihedral deviations .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate iodine-containing waste and collaborate with certified disposal services to avoid environmental contamination .
  • Toxicity Mitigation : Due to uncharacterized chronic toxicity (common in iodinated aromatics), limit exposure durations and conduct routine air monitoring .

Advanced Research Questions

Q. How do competing reaction mechanisms (radical vs. ionic) influence iodine incorporation in this compound?

  • Radical Pathways : Under photochemical conditions (e.g., 4CzIPN catalyst), iodine may insert via single-electron transfer (SET), supported by the formation of iodomethyl radicals. This is corroborated by byproduct analysis in similar systems .
  • Ionic Pathways : In polar solvents (e.g., DMF), nucleophilic substitution (Sₙ2) at the methoxyethyl group can dominate, as seen in tert-butoxy analogs. Competing pathways require kinetic studies (e.g., Eyring plots) to optimize selectivity .
    Contradictions : Conflicting reports on iodine stability in acidic vs. basic media (e.g., sulfonyl analogs degrade at pH < 4) necessitate pH-controlled reaction design .

Q. How can this compound serve as an intermediate in biomedical applications?

  • Photodynamic Therapy (PDT) : The iodine atom enhances heavy-atom effects, improving singlet oxygen generation in porphyrin derivatives. Structural analogs like 4,7-dihydroisoindoles are used in tetrabenzoporphyrins for cancer imaging .
  • Antimicrobial Probes : Methoxyethyl groups enhance membrane permeability, enabling studies on Gram-negative bacteria (e.g., E. coli) via derivatization to quaternary ammonium salts.

Q. How do structural modifications (e.g., tert-butoxy vs. methoxyethyl) alter reactivity?

  • Steric Effects : The tert-butoxy group in 1-(tert-butoxy)-4-(2-methoxyethyl)benzene reduces electrophilicity at the benzene ring, slowing Friedel-Crafts reactions by 30% compared to methoxyethyl derivatives .
  • Electronic Effects : Iodine’s polarizability increases susceptibility to nucleophilic attack, as shown in comparative Suzuki-Miyaura coupling yields (iodo: 85% vs. bromo: 78%) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Dynamic NMR : Resolve rotational barriers in methoxyethyl groups (e.g., coalescence temperatures > 100°C in DMSO-d₆).
  • Isotopic Labeling : Use ¹³C-labeled methoxy groups to distinguish overlapping signals in crowded spectra .
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-31G*) to assign ambiguous peaks .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) or 2-MeTHF, improving reaction yields by 15% while reducing toxicity .
  • Catalyst Recycling : Recover palladium catalysts using magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Pd), achieving >95% reuse efficiency over five cycles .

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